AZD2098

Übersicht

Beschreibung

Diese Verbindung wurde umfassend auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere in den Bereichen Immunologie und Onkologie .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AZD 2098 beinhaltet die Reaktion von 2,3-Dichlorbenzolsulfonylchlorid mit 3-Methoxy-2-pyrazinamid. Die Reaktion wird typischerweise in Gegenwart einer Base wie Triethylamin in einem organischen Lösungsmittel wie Dichlormethan durchgeführt. Das Reaktionsgemisch wird mehrere Stunden bei Raumtemperatur gerührt, gefolgt von der Reinigung durch Umkristallisation oder Chromatographie, um das Endprodukt mit hoher Reinheit zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von AZD 2098 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Durchflusssystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AZD 2098 involves the reaction of 2,3-dichlorobenzenesulfonyl chloride with 3-methoxy-2-pyrazineamine. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the final product with high purity .

Industrial Production Methods

Industrial production of AZD 2098 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Reaktionstypen

AZD 2098 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie des Sulfonamids und des Pyrazinmoieties. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien umfassen Nukleophile wie Amine und Thiole. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Ethanol bei erhöhten Temperaturen durchgeführt.

Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden. Diese Reaktionen werden in der Regel in wässrigen oder gemischten Lösungsmittelsystemen durchgeführt.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Aminen Sulfonamidderivate ergeben, während Oxidationsreaktionen Sulfonverbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

In Vitro Studies

- Cell Chemotaxis Inhibition : AZD2098 effectively inhibited chemotactic responses to CCL17 and CCL22 in various cell lines, including those derived from cutaneous T-cell lymphoma (CTCL). However, it exhibited less potency compared to other CCR4 antagonists like C021 .

- Cell Proliferation and Apoptosis : In studies assessing cell proliferation and apoptosis, this compound did not significantly affect cell viability or induce apoptosis in CTCL cells compared to control treatments. This suggests a more limited role in directly reducing tumor cell growth .

- Soft Agar Colony Formation : The compound's effects on anchorage-independent growth were assessed using soft agar assays, where this compound showed minimal impact on colony formation compared to other compounds tested .

In Vivo Studies

This compound has been evaluated in xenograft mouse models to assess its antitumor efficacy. While it demonstrated some ability to inhibit tumor growth, its effects were not as pronounced as those seen with more potent CCR4 antagonists like C021. The findings indicate that while this compound may have therapeutic potential, its efficacy may be limited compared to other agents targeting CCR4 .

Clinical Implications

The differential effects observed between this compound and other CCR4 antagonists raise important considerations for clinical applications:

- Potential Use in Cancer Therapy : Given its mechanism of action, this compound may be beneficial in modulating immune responses in tumors where CCR4 is implicated.

- Combination Therapies : Its use in combination with other therapeutic agents targeting different pathways may enhance overall treatment efficacy.

- Targeting Immune Responses : Beyond oncology, this compound's role in modulating immune cell migration could be explored in autoimmune diseases or inflammatory conditions where CCR4 plays a significant role .

Data Summary

| Parameter | This compound | C021 |

|---|---|---|

| Chemotaxis Inhibition | Moderate | Strong |

| Cell Proliferation Impact | Minimal | Significant reduction |

| Apoptosis Induction | None observed | Induces apoptosis |

| Tumor Growth Inhibition | Limited | Significant |

| Mechanism | Intracellular binding | Internalization |

Wirkmechanismus

AZD 2098 exerts its effects by selectively binding to the CCR4 receptor, thereby inhibiting the interaction between CCR4 and its ligands, CCL17 and CCL22. This blockade prevents the recruitment of regulatory T cells (Tregs) to sites of inflammation or tumors, thereby modulating immune responses. The inhibition of CCR4 signaling can lead to reduced inflammation and enhanced anti-tumor immunity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

AZD 1678: Ein weiterer potenter und bioverfügbarer CCR4-Antagonist mit ähnlichen Eigenschaften wie AZD 2098.

Cenicriviroc: Ein dualer CCR2/CCR5-Antagonist mit entzündungshemmenden und antiinfek tiösen Eigenschaften.

SB-649701: Ein potenter Antagonist des CCR8-Rezeptors, der in der Asthmaforschung verwendet wird

Einzigartigkeit von AZD 2098

AZD 2098 ist aufgrund seiner hohen Selektivität und Potenz für den CCR4-Rezeptor einzigartig. Im Gegensatz zu anderen CCR4-Antagonisten zeigt AZD 2098 minimale Off-Target-Effekte und es wurde gezeigt, dass es Chemokin-induzierte zelluläre Reaktionen in vitro und in vivo effektiv hemmt. Seine günstigen pharmakokinetischen Eigenschaften machen es zu einem vielversprechenden Kandidaten für die Weiterentwicklung in therapeutischen Anwendungen .

Biologische Aktivität

AZD2098 is a potent and selective antagonist of the chemokine receptor CCR4, which plays a significant role in various biological processes, particularly in immune cell trafficking and inflammation. This compound has been investigated for its potential therapeutic applications, particularly in oncology and inflammatory diseases.

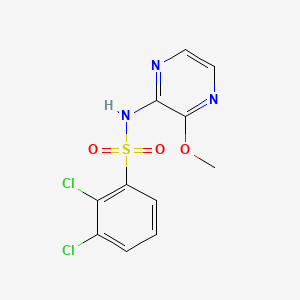

- Chemical Name : 2,3-Dichloro-N-(3-methoxy-2-pyrazinyl)benzenesulfonamide

- CAS Number : 566203-88-1

- Purity : ≥98%

Biological Activity

This compound exhibits a high degree of selectivity for CCR4, with a pIC50 value of 7.8, indicating strong binding affinity. It shows no significant activity against a broad panel of other receptors, including CXCR1, CXCR2, CCR1, CCR2b, CCR5, CCR7, and CCR8 at concentrations up to 10 μM .

The primary mechanism of action for this compound involves the inhibition of CCL22-induced calcium mobilization and chemotaxis in Th2 cells. This inhibition is crucial as it disrupts the signaling pathways that facilitate the migration of these cells to sites of inflammation or tumor environments .

In Vitro Studies

This compound has been shown to inhibit CCL22-mediated responses effectively:

- Inhibition of CCL22 Calcium Response : pIC50 = 7.5 (CHO cells expressing hCCR4)

- Inhibition of Th2 Cell Chemotaxis :

In Vivo Studies

Research involving ovalbumin-sensitized rats demonstrated that this compound significantly reduces lung inflammation following antigen challenge. The compound was administered orally at various doses (0.22 to 15 μmol/kg), with histopathological examinations revealing marked reductions in alveolitis and leukocyte trafficking at doses as low as 0.22 μmol/kg .

Atopic Dermatitis

A clinical study assessed the oral CCR4 antagonist RPT193 (related to this compound) in patients with moderate-to-severe atopic dermatitis. The study reported improvements in clinical efficacy endpoints compared to placebo, demonstrating the therapeutic potential of targeting CCR4 in inflammatory skin conditions .

Oncology

This compound was licensed to Cancer Research UK for kidney cancer treatment; however, no further development has been reported since its initial licensing . The potential role of CCR4 antagonists like this compound in cancer therapy lies in their ability to inhibit T regulatory cell (Treg) trafficking into tumors, which could enhance anti-tumor immunity .

Comparative Analysis with Other Compounds

| Compound | Target Receptor | pIC50 (hCCR4) | Clinical Status |

|---|---|---|---|

| This compound | CCR4 | 7.8 | Preclinical |

| RPT193 | CCR4 | Not specified | Phase 1/2 (Atopic Dermatitis) |

| Mogamulizumab | CCR4 | Not applicable | Approved (CTCL) |

Summary of Findings

This compound demonstrates significant biological activity as a selective CCR4 antagonist with potential applications in treating inflammatory diseases and cancer. Its ability to inhibit key pathways involved in immune cell migration positions it as a promising candidate for further research and development.

Eigenschaften

IUPAC Name |

2,3-dichloro-N-(3-methoxypyrazin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3O3S/c1-19-11-10(14-5-6-15-11)16-20(17,18)8-4-2-3-7(12)9(8)13/h2-6H,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSMVCMSUNISFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1NS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.